1-Aminomethyl-cyclopentanecarboxylic acid tert-butyl ester
Overview
Description
“1-Aminomethyl-cyclopentanecarboxylic acid tert-butyl ester” is a chemical compound with the CAS Number: 1263378-41-1 . It has a molecular weight of 199.29 and its IUPAC name is tert-butyl 1-(aminomethyl)cyclopentanecarboxylate . The compound is in the form of a red liquid .
Synthesis Analysis
A method for the preparation of t-butyl esters of Nα-protected amino acid, which could be similar to the synthesis of “1-Aminomethyl-cyclopentanecarboxylic acid tert-butyl ester”, has been described . This method proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . The method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Molecular Structure Analysis
The InChI code for “1-Aminomethyl-cyclopentanecarboxylic acid tert-butyl ester” is 1S/C11H21NO2/c1-10(2,3)14-9(13)11(8-12)6-4-5-7-11/h4-8,12H2,1-3H3 .Physical And Chemical Properties Analysis
“1-Aminomethyl-cyclopentanecarboxylic acid tert-butyl ester” is a red liquid . It has a molecular weight of 199.29 and its IUPAC name is tert-butyl 1-(aminomethyl)cyclopentanecarboxylate .Scientific Research Applications
Syntheses of New C-Branched Monomers for Dendrimers
New types of C-branched monomers, designed for multifunctional dendrimers, were synthesized, facilitating the creation of first and second-generation dendrimers with diverse functional groups. This work highlights the versatility of such monomers in dendrimer construction, offering routes to multifunctionalized structures (Newkome et al., 2003).
Chiroptical Properties of Amino Acid-Derived Polymers
Chiral methylpropargyl ester monomers, containing amino acid moieties, were polymerized to yield polymers with significant chiroptical properties, showing one-handed helical structures. This study demonstrates the potential of amino acid-derived monomers in creating polymers with defined chiral properties (Qu et al., 2009).
Synthesis and Properties of Amino Acid-Based Polyacetylenes
Novel amino acid-derived acetylene monomers were synthesized and polymerized, resulting in polymers with unique properties, such as large specific rotation and CD signal, indicating helical conformations. This work emphasizes the potential of incorporating amino acid motifs into polyacetylenes for material science applications (Gao et al., 2003).
Synthesis of Difluoromethylated Quinazolic Acid Derivatives
A novel intramolecular defluorinative cyclization approach was used to synthesize difluoromethylated quinazolic acid derivatives, showcasing the application of tert-butyl ester intermediates in the synthesis of cyclic amino acids (Hao et al., 2000).
Divergent Reactions of Diaza-dienes with Enamines
The study presents divergent synthesis routes leading to various products from 1-tert-butoxycarbonyl-1,2-diaza-dienes, offering insights into reaction mechanisms and pathways for creating diverse molecular structures (Rossi et al., 2007).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 1-(aminomethyl)cyclopentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-10(2,3)14-9(13)11(8-12)6-4-5-7-11/h4-8,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWYGCVPORHJMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCCC1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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